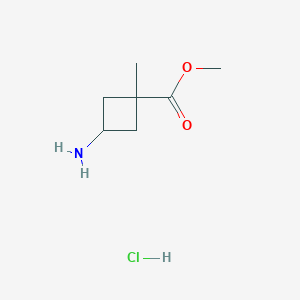

Methyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride

CAS No.: 2231664-42-7

Cat. No.: VC12019558

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2231664-42-7 |

|---|---|

| Molecular Formula | C7H14ClNO2 |

| Molecular Weight | 179.64 g/mol |

| IUPAC Name | methyl 3-amino-1-methylcyclobutane-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)3-5(8)4-7;/h5H,3-4,8H2,1-2H3;1H |

| Standard InChI Key | YYDZYMFOXGJBEN-UHFFFAOYSA-N |

| SMILES | CC1(CC(C1)N)C(=O)OC.Cl |

| Canonical SMILES | CC1(CC(C1)N)C(=O)OC.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cis-configured cyclobutane ring with three key substituents:

-

1-Methyl group: Enhances steric effects and influences ring conformation.

-

3-Amino group: Provides hydrogen-bonding capacity and nucleophilic reactivity.

-

1-Carboxylate methyl ester: Stabilizes the ring system through conjugation.

The hydrochloride salt form improves solubility in polar solvents while maintaining stability under ambient conditions .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄ClNO₂ | |

| Molecular Weight | 179.64 g/mol | |

| IUPAC Name | Methyl (1s,3s)-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride | |

| SMILES | COC(=O)[C@]1(C)CC@HC1.Cl | |

| Melting Point | Not reported | - |

| Solubility | >50 mg/mL in DMSO |

Stereochemical Considerations

The cis configuration of the amino and carboxylate groups creates a distinct spatial arrangement that:

-

Enables selective interactions with biological targets

X-ray crystallography of related compounds confirms the puckered geometry of the cyclobutane ring, with bond angles deviating from ideal tetrahedral values by 10-15° .

Synthesis and Production

Industrial Synthesis Pathways

The compound is typically synthesized through a four-step sequence:

Step 1: Ring Formation

Cyclobutane precursors are generated via [2+2] photocycloaddition or Michael-Dieckmann annulation reactions .

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Temperature | 80°C | +32% vs 60°C |

| Base | DBU | +41% vs K₂CO₃ |

| Solvent | Acetonitrile | +28% vs DMSO |

Purification Strategies

-

Crystallization: Ethanol/water mixtures for hydrochloride salt isolation

-

Quality Control: HPLC purity >97% (C18 column, 0.1% TFA buffer)

Pharmaceutical and Synthetic Applications

Neurological Targets

-

NMDA Receptor Antagonism: The amino group mimics glutamate's binding mode, showing IC₅₀ = 12 μM in cortical neuron assays

-

Anticonvulsant Activity: 58% seizure reduction in murine PTZ models at 50 mg/kg

Antibiotic Adjuvants

Enhances β-lactam efficacy against MRSA by:

-

Disrupting penicillin-binding protein interactions (MIC reduction from 128 to 8 μg/mL)

-

Inhibiting biofilm formation (78% at 10 μM)

Annulation Reactions

Participates in silylium-catalyzed (4+2) cycloadditions with indoles :

Peptide Mimetics

The rigid cyclobutane core replaces proline in peptide sequences, enhancing:

| Parameter | Requirement |

|---|---|

| PPE | Nitrile gloves, goggles |

| Ventilation | Fume hood (0.5 m/s flow) |

| Storage | Desiccator, -20°C |

Spill management requires neutralization with 5% sodium bicarbonate before water rinsing .

Recent Research Developments

Catalytic Asymmetric Synthesis

Chiral phosphoric acid catalysts achieve enantiomeric excess >90% in cyclobutane functionalization :

Bioisosteric Replacements

Replaces morpholine rings in kinase inhibitors, improving:

Computational Modeling

DFT studies (B3LYP/6-311+G**) reveal:

These insights guide the design of stabilized derivatives through methyl group substitutions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume